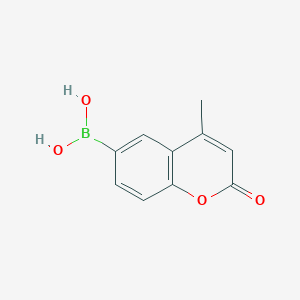

(4-Methyl-2-oxochromen-6-yl)boronic acid

Description

BenchChem offers high-quality (4-Methyl-2-oxochromen-6-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methyl-2-oxochromen-6-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methyl-2-oxochromen-6-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO4/c1-6-4-10(12)15-9-3-2-7(11(13)14)5-8(6)9/h2-5,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAXSNNRAKDXAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OC(=O)C=C2C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Methyl-2-oxochromen-6-yl)boronic acid chemical structure and properties

An In-Depth Technical Guide to (4-Methyl-2-oxochromen-6-yl)boronic acid: Synthesis, Properties, and Applications

Abstract

(4-Methyl-2-oxochromen-6-yl)boronic acid is a bifunctional molecule that integrates the desirable photophysical properties of the coumarin scaffold with the versatile reactivity of a boronic acid. The coumarin core, a prominent "privileged scaffold" in medicinal chemistry, offers intrinsic fluorescence and a platform for diverse biological activities. The boronic acid moiety serves as a linchpin for palladium-catalyzed cross-coupling reactions and as a functional group for covalent interactions with diols, enabling applications in chemical biology and materials science. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and key applications, designed for researchers and scientists in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

The foundational attributes of (4-Methyl-2-oxochromen-6-yl)boronic acid stem from its hybrid structure, which dictates its reactivity, solubility, and utility as a synthetic building block.

Chemical Structure

The molecule consists of a 2-oxochromene (coumarin) ring system, substituted with a methyl group at the C4 position and a boronic acid [-B(OH)₂] group at the C6 position. The sp²-hybridized boron atom confers a trigonal planar geometry to the boronic acid group and imparts it with Lewis acidic character.[1]

Physicochemical Properties

While specific experimental data for this exact molecule is not extensively published, its properties can be reliably inferred from the well-understood characteristics of arylboronic acids and coumarin derivatives.

| Property | Value / Description | Rationale & References |

| Molecular Formula | C₁₀H₉BO₄ | Derived from chemical structure. |

| Molecular Weight | 204.0 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white or pale yellow solid. | Arylboronic acids are typically crystalline solids.[2] |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, methanol, and THF. Limited solubility in water and nonpolar hydrocarbon solvents. | The polar boronic acid group enhances solubility in polar solvents. The large aromatic coumarin system limits aqueous solubility.[3][4] |

| pKa | ~8-9 | The pKa of arylboronic acids is typically around 9, influenced by substituents on the aromatic ring.[5][6] |

| Stability | Stable under normal conditions. May undergo dehydration to form a cyclic trimer anhydride (boroxine), especially upon heating or under vacuum.[7][8][9] | Boroxine formation is a common equilibrium process for arylboronic acids.[10] |

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the identity and purity of (4-Methyl-2-oxochromen-6-yl)boronic acid. However, the analysis of boronic acids by NMR requires specific considerations.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the coumarin ring, a singlet for the C4-methyl group, and a broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.

-

¹³C NMR: Will display characteristic resonances for the carbonyl carbon (C2), the olefinic carbons, the aromatic carbons, and the methyl carbon. The carbon attached to boron (C6) will show a broad signal due to quadrupolar relaxation of the boron nucleus.[11]

-

¹¹B NMR: A single, broad signal is expected in the range of δ 28–32 ppm, characteristic of a trigonal arylboronic acid.[12]

-

Practical NMR Considerations: Boronic acids can exist in equilibrium with their trimeric anhydride form (boroxine), which can lead to complex or uninterpretable NMR spectra.[10] To obtain a clean spectrum of the monomeric acid, it is best practice to use a solvent that breaks up the oligomers, such as deuterated methanol (CD₃OD) or by adding a small amount of D₂O to a DMSO-d₆ solution.[10][12]

Synthesis and Purification

The synthesis of (4-Methyl-2-oxochromen-6-yl)boronic acid is most efficiently achieved through a palladium-catalyzed borylation reaction, a cornerstone of modern organic synthesis.

Proposed Synthetic Route: Miyaura Borylation

The most logical and widely adopted strategy for synthesizing arylboronic acids is the Miyaura borylation reaction. This involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester is then hydrolyzed to the target boronic acid. The required starting material, 6-bromo-4-methylcoumarin, is readily accessible.

Experimental Protocol (Illustrative)

-

Borylation: To an oven-dried flask under an inert atmosphere (e.g., Argon), add 6-bromo-4-methylcoumarin (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (2-3 mol%).[13]

-

Solvent and Reaction: Add anhydrous 1,4-dioxane and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

-

Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of Ester: The crude pinacol ester can be purified by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified boronate ester in a suitable solvent system (e.g., THF/water). Add an acid (e.g., 2M HCl) or a base and stir at room temperature until deprotection is complete.

-

Final Isolation: Extract the product into an organic solvent. After drying and concentration, the final boronic acid can be purified by recrystallization to yield a pure, crystalline solid.

Handling and Storage

(4-Methyl-2-oxochromen-6-yl)boronic acid should be stored in a cool, dry place, preferably refrigerated and under an inert atmosphere to minimize dehydration to the boroxine form.[7]

Key Applications and Reaction Chemistry

The dual functionality of this molecule opens avenues in diverse fields, from organic synthesis to the development of advanced biological tools.

Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[14] This palladium-catalyzed reaction forms a new carbon-carbon bond between the coumarin C6 position and a variety of sp²- or sp³-hybridized carbons from an organic halide or triflate. This enables the straightforward synthesis of complex molecules where the fluorescent coumarin core is appended to other aromatic systems, polymers, or biologically active moieties.[6]

Medicinal Chemistry and Drug Discovery

Boronic acids are a validated pharmacophore, most notably exemplified by the proteasome inhibitor drug bortezomib.[5] The boron atom can form reversible covalent bonds with active site serine or threonine residues in enzymes.[5][15] The (4-methyl-2-oxochromen-6-yl) moiety can be used as a building block to design:

-

Enzyme Inhibitors: Targeting serine proteases or other enzymes where the coumarin scaffold can provide additional binding interactions.

-

Targeted Payloads: The fluorescent property of the coumarin can be used to track the distribution of a potential drug molecule within cells or tissues.

Fluorescent Sensing of Saccharides

A key feature of boronic acids is their ability to form reversible covalent complexes with 1,2- or 1,3-diols, such as those found in saccharides (sugars).[5][15] This interaction can be exploited to design fluorescent sensors. In an aqueous environment at a suitable pH, the binding of a saccharide to the boronic acid can alter the electronic environment of the coumarin fluorophore, leading to a change in its fluorescence intensity or wavelength. This "turn-on" or "turn-off" response allows for the detection and quantification of biologically important sugars.

Safety and Handling

While boronic acids are generally considered to have low toxicity, standard laboratory safety protocols must be followed.[6][15]

| Hazard Category | Precautionary Measures & Comments | Reference |

| Eye Irritation | Causes serious eye irritation. | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[2][16] |

| Skin Irritation | May cause skin irritation. | Wear protective gloves. Wash skin thoroughly after handling.[2] |

| Inhalation | May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area or fume hood.[7][9] |

| Ingestion | Avoid ingestion. | Do not eat, drink, or smoke when using this product. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | Keep refrigerated for long-term stability.[7] |

Conclusion

(4-Methyl-2-oxochromen-6-yl)boronic acid stands out as a highly valuable and versatile synthetic intermediate. The synergistic combination of a fluorescent and biologically relevant coumarin scaffold with a reactive and functional boronic acid group provides a powerful tool for researchers. Its utility in constructing complex molecular architectures via Suzuki-Miyaura coupling, coupled with its potential in developing targeted enzyme inhibitors and fluorescent biosensors, ensures its continued importance in advancing the fields of medicinal chemistry, chemical biology, and materials science.

References

-

Supporting Information - ScienceOpen. (n.d.). NMR data for various boronic acids. [Link]

-

Stella, V. J., & He, Y. (2008). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Wikipedia. (n.d.). Boronic acid. [Link]

-

Gomes, P. A. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

-

Halliwell, C. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. MDPI. [Link]

-

Organic Syntheses. (n.d.). Boronic esters procedure. [Link]

-

Bull, S. D., et al. (2016). Molecular recognition with boronic acids—applications in chemical biology. PMC. [Link]

-

Angene Chemical. (2021). Safety Data Sheet: (2-Methoxy-6-methylpyridin-3-yl)boronic acid. [Link]

-

Taylor, M. S. (2016). Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. University of Toronto TSpace Repository. [Link]

-

ECHA. (n.d.). Substance Infocard: (4-methylcyclohex-1-en-1-yl)boronic acid. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

PubChem. (n.d.). 2H-1-Benzopyran-2-one, 6-acetyl-7-(acetyloxy)-4-methyl-. [Link]

-

Gomes, P. A. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Fisher Scientific. (2024). Safety Data Sheet: Methylboronic acid. [Link]

-

Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. [Link]

-

Berion, F., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC. [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

PubMed. (2025). Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Klüfers, P., et al. (2009). Boronic acid mono- and diesters of the aldopentoses. ScienceDirect. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. tcichemicals.com [tcichemicals.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 硼酸及其衍生物 [sigmaaldrich.com]

- 9. fishersci.pt [fishersci.pt]

- 10. reddit.com [reddit.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. scienceopen.com [scienceopen.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. angenechemical.com [angenechemical.com]

Technical Guide: Solubility and Stability Profiling of (4-Methyl-2-oxochromen-6-yl)boronic Acid

The following technical guide details the solubility, stability, and handling protocols for (4-Methyl-2-oxochromen-6-yl)boronic acid (also known as 6-Borono-4-methylcoumarin).

Executive Summary

The Core Directive: For the preservation of chemical integrity and functional efficacy, Dimethyl Sulfoxide (DMSO) is the primary solvent for stock solution preparation and long-term storage of (4-Methyl-2-oxochromen-6-yl)boronic acid. Methanol (MeOH) offers high solubility but introduces significant chemical instability due to rapid, reversible esterification and potential protodeboronation, rendering it unsuitable for storage or analytical standards.

This guide synthesizes physicochemical data with practical handling protocols to support applications in Suzuki-Miyaura cross-coupling, fluorescent probe development, and biological screening.

Physicochemical Profile

Understanding the solute's intrinsic properties is a prerequisite for solvent selection.

| Property | Specification |

| IUPAC Name | (4-Methyl-2-oxo-2H-chromen-6-yl)boronic acid |

| Common Name | 6-Borono-4-methylcoumarin |

| Molecular Formula | C₁₀H₉BO₄ |

| Molecular Weight | 203.99 g/mol |

| Structural Features | Coumarin (benzopyrone) core; Hydrophobic methyl group at C4; Polar/Lewis acidic boronic acid at C6. |

| pKa (Boronic Acid) | ~8.5 – 9.0 (Lewis acidity of boron center) |

| Fluorescence |

Solubility & Stability Analysis

A. Dimethyl Sulfoxide (DMSO) – The Gold Standard

Solubility Status: High (Recommended for Stock Solutions) Typical Concentration: 10 – 50 mM (approx. 2 – 10 mg/mL)

Mechanism of Action

DMSO is a polar aprotic solvent (

Stability Considerations

-

Hygroscopicity: DMSO is highly hygroscopic. Absorbed water can induce the formation of boroxines (cyclic trimers) or initiate slow hydrolysis if the solution is not stored under inert gas.

-

Freeze-Thaw Cycles: Repeated cycling can precipitate the compound or degrade the coumarin fluorophore.

B. Methanol (MeOH) – The Reactive Solvent

Solubility Status: High (Suitable for immediate reactions only) Risk Factor: Critical Instability (Solvolysis)

Mechanism of Instability

While methanol effectively dissolves the compound via hydrogen bonding, it acts as a nucleophile toward the Lewis acidic boron atom. This leads to the rapid formation of methyl boronic esters (mono- and dimethyl esters).

-

Reaction:

-

Consequence: This equilibrium is reversible but complicates HPLC and NMR analysis, often appearing as multiple peaks or broadened signals.

-

Protodeboronation: In the presence of base or elevated temperatures (common in Suzuki coupling), methanol can accelerate the cleavage of the C-B bond, yielding the non-functional 4-methylcoumarin.

Visualization of Chemical Behavior[1][2]

The following diagram illustrates the solvation and reactivity pathways of the compound in DMSO vs. Methanol.

Figure 1: Reactivity pathways. DMSO maintains the boronic acid species, while Methanol promotes esterification and potential degradation.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stable analytical standard or reaction precursor.

-

Calculate Mass: For 1 mL of 10 mM solution, weigh 2.04 mg of (4-Methyl-2-oxochromen-6-yl)boronic acid.

-

Solvent Choice: Use anhydrous DMSO (Grade

99.9%). -

Dissolution:

-

Add 1 mL DMSO to the vial.

-

Vortex for 30 seconds.

-

Note: If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes. Avoid heating above 30°C to prevent degradation.

-

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C . Stable for 1–3 months.

Protocol B: QC Check via NMR (Deuterated Solvent Selection)

Objective: Verify purity and boronic acid integrity.

-

Recommended Solvent: DMSO-

+ 1% D₂O.-

Reasoning: The addition of a small amount of D₂O (heavy water) shifts the equilibrium away from the boroxine (anhydride) form back to the monomeric boronic acid, simplifying the spectrum.

-

-

Avoid: Methanol-

.-

Reasoning: Will show mixed species (acid + methyl esters), making integration and purity assessment impossible.

-

Protocol C: Reaction Setup (Suzuki-Miyaura Coupling)

Objective: Use the compound as a nucleophile.

-

Dissolve the boronic acid in a minimal volume of DMSO or DMF.

-

Add to the reaction vessel containing the aryl halide, catalyst (e.g., Pd(PPh₃)₄), and base (e.g., K₂CO₃).

-

Co-solvent: If using methanol/water or ethanol/water as the reaction medium, add the boronic acid solution last , immediately before heating, to minimize pre-reaction solvolysis.

Comparative Solvent Analysis

| Feature | DMSO | Methanol |

| Solubility Limit | High (~50 mM) | High (~50 mM) |

| Chemical Stability | Excellent (Inert) | Poor (Esterification) |

| Storage Suitability | Recommended (-20°C) | Not Recommended |

| Analytical Suitability | High (Clean NMR/HPLC) | Low (Artifact peaks) |

| Toxicity (Cell Culture) | Low (< 0.1% v/v) | High (Cytotoxic) |

References

-

Boronic Acids in Medicinal Chemistry

- Source: MDPI. (2020).

- Relevance: Establishes the general stability profiles and pKa values for aryl boronic acids.

-

Coumarin Solubility Thermodynamics

- Source: Royal Society of Chemistry (RSC). "Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents."

- Relevance: Validates the high solubility of the coumarin core in DMSO and alcohols.

-

Protodeboronation Mechanisms

- Source: University of Edinburgh / NIH. (2022).

- Relevance: Details the kinetic risks of using boronic esters (formed in methanol) under basic coupling conditions.

-

Coumarin Boronic Acid Probes

- Source: MedChemExpress.

-

Relevance: Provides standard handling, storage (-20°C), and fluorescence properties for this specific class of probes.[1]

Sources

Unlocking Reactive Oxygen Species Detection: Fluorescence Properties and Mechanisms of 4-Methylcoumarin-6-Boronic Acid Derivatives

Executive Summary

The accurate, real-time detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a critical bottleneck in understanding cellular oxidative stress, inflammation, and apoptosis. Among the arsenal of fluorescent probes, boronate-based coumarin derivatives have emerged as gold standards due to their high chemoselectivity and dramatic fluorogenic "turn-on" response. This technical guide explores the photophysical properties, reaction kinetics, and self-validating experimental workflows for 4-methylcoumarin-6-boronic acid (4-MC-6-BA) derivatives, providing researchers with the authoritative grounding needed to implement these tools in complex biological matrices.

The Mechanistic Foundation of Boronate-Based Fluorescence

To utilize 4-MC-6-BA effectively, researchers must understand the causality behind its optical properties. The fluorescence of the coumarin scaffold relies heavily on an internal charge transfer (ICT) system—a "push-pull" electronic dynamic across the conjugated ring.

In its native state, the boronic acid moiety (

Upon nucleophilic attack, a negatively charged boronate intermediate is formed. This triggers a rate-limiting 1,2-carbon migration, followed by rapid hydrolysis. The result is oxidative deboronation , which replaces the electron-withdrawing boronic acid with an electron-donating hydroxyl group (

Oxidative deboronation of 4-methylcoumarin-6-boronic acid by reactive oxygen species.

Photophysical Properties: 6-Hydroxy vs. 7-Hydroxy Coumarins

While 7-hydroxycoumarins (such as umbelliferone and 4-methylumbelliferone) are ubiquitous in assay development, 6-hydroxy-4-methylcoumarin derivatives offer distinct photophysical characteristics. The positional shift of the hydroxyl group from the 7-position to the 6-position alters the molecule's

To maximize signal capture, assays must be buffered near physiological pH (7.4), ensuring that a significant fraction of the resulting 6-hydroxy-4-methylcoumarin exists in its highly fluorescent phenolate form.

Table 1: Comparative Photophysical Properties of Coumarin Derivatives

| Compound | State | Excitation Max ( | Emission Max ( | Quantum Yield ( |

| 4-MC-6-BA | Unreacted (Boronic Acid) | ~330 nm | Very Weak / None | < 0.01 |

| 6-Hydroxy-4-MC | Oxidized (Phenol) | ~350 nm | ~460 nm | ~0.5 - 0.7 |

| Coumarin-7-Boronic Acid | Unreacted (Boronic Acid) | ~332 nm | Very Weak / None | < 0.01 |

| 7-Hydroxy-4-MC (4-MU) | Oxidized (Phenol) | ~360 nm | ~450 - 470 nm | ~0.6 - 0.8 |

(Note: Values are representative based on standard coumarin scaffolds in physiological pH 7.4 buffer).

Kinetic Profiling and Analyte Specificity

The analytical power of 4-MC-6-BA lies in its reaction kinetics. Boronic acid derivatives are not universally reactive to all ROS; they exhibit profound chemoselectivity. They react with peroxynitrite (

Table 2: Reaction Rate Constants of Coumarin Boronic Acids with ROS

| Reactive Species | Rate Constant ( | Reaction Speed |

| Peroxynitrite ( | Ultra-fast (milliseconds) | |

| Hypochlorous Acid (HOCl) | Moderate | |

| Amino Acid Hydroperoxides | Moderate | |

| Hydrogen Peroxide ( | Slow (minutes to hours) |

Data synthesized from established coumarin boronic acid kinetic studies.

Expert Insight: Because of this kinetic disparity, 4-MC-6-BA acts as an instantaneous, real-time sensor for peroxynitrite. Conversely, detecting

Self-Validating Experimental Protocol for ROS Detection

To ensure scientific integrity, fluorogenic assays must be self-validating. Because 4-MC-6-BA can react with multiple ROS (albeit at different rates), raw fluorescence data alone cannot definitively identify the specific oxidizing species. The following protocol utilizes parallel enzymatic scavenging to prove signal causality.

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Prepare a 100 mM Phosphate Buffered Saline (PBS) working buffer at pH 7.4.

Step 2: Sample Partitioning (The Validation Step)

-

Aliquot the biological sample (e.g., stimulated macrophage lysate) into two cohorts in a black, flat-bottom 96-well microplate.

-

Test Wells: Add 90 µL of the raw biological sample.

-

Control Wells: Add 90 µL of the sample pre-treated with a specific scavenger (e.g., 100 U/mL Catalase to specifically degrade

, or FeTMPyP to decompose

Step 3: Probe Addition

-

Dilute the 10 mM stock into PBS to create a 100 µM working solution.

-

Add 10 µL of the working solution to all wells (Final assay concentration = 10 µM).

Step 4: Kinetic Measurement

-

Immediately transfer the plate to a fluorescence microplate reader.

-

Set excitation to

nm and emission to -

Record fluorescence intensity dynamically every 2 minutes for 60 minutes at 37°C.

Step 5: Data Interpretation

-

The true analyte-dependent signal is the delta (

) between the Test Wells and the Control Wells. If the Test well signal rises while the Catalase-treated Control well remains flat, the fluorescence is causally linked to

Self-validating high-throughput workflow for ROS detection using 4-MC-6-BA.

References

-

[1] Zielonka, J. et al. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. PMC / NIH. Available at:[Link]

-

[2] Gatin-Fraudet, B. et al. Borinic Acids as New Fast-Responsive Triggers for Hydrogen Peroxide Detection. ChemRxiv. Available at:[Link]

-

[3] Real-time measurements of amino acid and protein hydroperoxides using coumarin boronic acid. PubMed. Available at: [Link]

-

[4] Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at:[Link]

-

[5] Gatin-Fraudet, B. et al. Borinic Acids as New Fast-Responsive Triggers for Hydrogen Peroxide Detection. ChemRxiv. Available at:[Link]

Sources

- 1. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Real-time measurements of amino acid and protein hydroperoxides using coumarin boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. chemrxiv.org [chemrxiv.org]

Technical Guide: Safety & Handling of (4-Methyl-2-oxochromen-6-yl)boronic Acid

The following is an in-depth technical guide and safety analysis for (4-Methyl-2-oxochromen-6-yl)boronic acid , designed for researchers and drug development professionals.

Chemical Identity & Structural Significance

Compound Name: (4-Methyl-2-oxochromen-6-yl)boronic acid Synonyms: 6-Borono-4-methylcoumarin; 4-Methylcoumarin-6-boronic acid Chemical Class: Aryl Boronic Acid / Coumarin Derivative Molecular Formula: C₁₀H₉BO₄ Molecular Weight: ~203.99 g/mol [1][2][3][4][5][6]

Researcher’s Context

This compound is a critical building block in medicinal chemistry, primarily used to introduce the coumarin scaffold into target molecules via Suzuki-Miyaura cross-coupling . The coumarin moiety (2-oxochromene) is a privileged structure in drug discovery, known for its anticoagulant, anti-inflammatory, and fluorescent properties. The 4-methyl group often enhances lipophilicity and metabolic stability compared to the unsubstituted parent.

Note on CAS Registry: While specific CAS numbers for boronic acids can vary based on hydration state (free acid vs. trimeric anhydride), the pinacol ester derivative is frequently used as a more stable surrogate. Always verify the specific batch certificate, as boronic acids exist in equilibrium with their boroxine anhydrides.

Hazard Identification & Risk Assessment (GHS)

Derived from class-specific data for aryl boronic acids and coumarin derivatives.

Core Hazards

| Hazard Class | Category | Hazard Statement | H-Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |

Expert Insight: Beyond the H-Codes

As an Application Scientist, I must highlight two specific non-GHS risks:

-

Protodeboronation: Like many electron-deficient aryl boronic acids, this compound is susceptible to hydrolytic cleavage of the C-B bond, especially under basic conditions or high heat. This releases 4-methylcoumarin , which has its own biological activity profile.

-

Boroxine Formation: Upon storage, especially in dry environments, the compound dehydrates to form a cyclic trimeric anhydride (boroxine). This alters the stoichiometry of your reaction. Re-hydration (adding a small amount of water to the reaction solvent) is often necessary to reactivate the species.

Handling, Storage & Stability Protocol

The following protocol ensures compound integrity and operator safety.

Storage Architecture

-

Temperature: 2–8°C (Refrigerate). Room temperature storage promotes dehydration.

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . While not pyrophoric, long-term exposure to moist air causes variable hydration states.

-

Container: Tightly sealed glass vial with a PTFE-lined cap. Avoid long-term storage in plastic, which can leach additives.

Self-Validating Handling Workflow

To ensure the compound is active before use, perform this simple check:

-

Visual Inspection: Should be a white to off-white powder. Yellowing indicates oxidation or degradation.

-

Solubility Test: Dissolve a small amount in DMSO-d6 or Methanol-d4 .

-

Pass: Clear solution.

-

Fail: Turbidity suggests polymerization or boroxine formation.

-

Emergency Response Specifics

-

Eye Contact: Flush with water for 15 minutes. The coumarin scaffold can be an irritant; do not rub eyes.[7]

-

Spill Cleanup: Do not dry sweep (dust hazard). Dampen with an inert absorbent (vermiculite) to suppress dust, then scoop into a waste container.

Experimental Protocol: Suzuki-Miyaura Coupling

A field-proven workflow for coupling (4-Methyl-2-oxochromen-6-yl)boronic acid with an aryl halide.

Rationale

We utilize a weak base (K₃PO₄) and a bulky phosphine ligand (XPhos or SPhos) . Strong bases (like hydroxide) can trigger rapid protodeboronation of the coumarin ring, destroying your starting material before it couples.

Step-by-Step Methodology

-

Preparation:

-

Charge a reaction vial with (4-Methyl-2-oxochromen-6-yl)boronic acid (1.2 equiv), Aryl Bromide (1.0 equiv), and K₃PO₄ (2.0 equiv).

-

Add catalyst: Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

-

-

Solvent System:

-

Add 1,4-Dioxane / Water (10:1 ratio) .

-

Why Water? The water is crucial to hydrolyze any boroxine anhydride back to the reactive boronic acid species in situ.

-

-

Degassing (Critical):

-

Sparge with Argon for 5 minutes. Oxygen poisons the Palladium(0) active species.

-

-

Reaction:

-

Heat to 80°C for 4–12 hours. Monitor via LC-MS.

-

Endpoint: Disappearance of the aryl bromide.

-

-

Workup:

-

Cool to room temperature. Dilute with EtOAc. Wash with brine. Dry over Na₂SO₄.

-

Quantitative Data: Typical Reagent Stoichiometry

| Component | Role | Equivalents | Concentration |

| Aryl Bromide | Electrophile | 1.0 | 0.1 M |

| Boronic Acid | Nucleophile | 1.2 – 1.5 | - |

| Pd(OAc)₂ | Pre-catalyst | 0.02 (2 mol%) | - |

| XPhos | Ligand | 0.04 (4 mol%) | - |

| K₃PO₄ | Base | 2.0 – 3.0 | - |

Visualization: Reaction Workflow & Logic

The following diagram illustrates the decision logic for handling this specific boronic acid during the coupling process, emphasizing the "Self-Validating" steps required for success.

Caption: Logic flow for optimizing Suzuki coupling of coumarin boronic acids, highlighting the critical hydration step.

References

-

Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

-

Boronic Acids in Drug Discovery. National Institutes of Health (PubMed). Retrieved from [Link]

- Coumarin Scaffold in Medicinal Chemistry.ScienceDirect / Elsevier. (General Reference for Coumarin utility).

Sources

- 1. 4-hydroxy-2-methyl-6-quinolinecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. Methylboronic acid | CAS#:13061-96-6 | Chemsrc [chemsrc.com]

- 3. FDA全球物质登记数据库-N [drugfuture.com]

- 4. FDA全球物质登记数据库-N [drugfuture.com]

- 5. aablocks.wordpress.com [aablocks.wordpress.com]

- 6. 374538-03-1・o-(Methoxycarbonyl)phenylboronic Acid・329-76211・325-76213[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid | 158429-38-0 [sigmaaldrich.com]

Electronic Absorption Spectra of Coumarin-6-yl Boronic Acids: A Technical Guide to Photophysics and Molecular Sensing

Target Audience: Researchers, Spectroscopists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Coumarin-6-yl boronic acids (C6BAs) represent a sophisticated class of functionalized fluorophores widely deployed in chemical biology and diagnostic assay development. While the benzopyran-2-one (coumarin) scaffold provides a robust, tunable π-conjugated system, the strategic placement of a boronic acid moiety at the 6-position introduces unique electronic properties[][2]. This whitepaper provides an authoritative analysis of the electronic absorption spectra of C6BAs. By dissecting the molecular orbital theory, solvatochromic behavior, and oxidative mechanisms that govern their UV-Vis absorption profiles, this guide equips researchers with the causality and protocols necessary to deploy these molecules as high-fidelity sensors for reactive oxygen/nitrogen species (ROS/RNS) and saccharides[3][4].

Structural and Electronic Foundations

The Benzopyran-2-one Scaffold and Molecular Orbitals

The fundamental electronic absorption of the coumarin core is dictated by its extended π-conjugated framework, which supports efficient light absorption primarily through

The Electronic Role of the 6-Boronic Acid Substituent

The substitution at the 6-position is highly sensitive to internal charge transfer (ICT). In its neutral, trigonal planar state (

However, the boronic acid is a Lewis acid. Upon complexation with water (at high pH) or diols (saccharides), it converts to a tetrahedral boronate anion (

Mechanisms of Spectral Modulation

Oxidative Conversion via ROS/RNS

The most critical application of C6BAs is their use as pro-fluorophores for detecting inflammatory oxidants like hydrogen peroxide (

The Causality of the Spectral Shift:

-

Nucleophilic Attack: The oxidant attacks the electron-deficient boron atom, forming a tetrahedral intermediate[4].

-

Baeyer-Villiger Rearrangement: A rate-limiting B-to-O migration occurs, cleaving the carbon-boron bond[4].

-

Hydrolysis: The intermediate hydrolyzes to yield 6-hydroxycoumarin.

The product, 6-hydroxycoumarin, possesses a strongly electron-donating hydroxyl group at the 6-position. This massive shift in ICT significantly lowers the excitation energy, causing a pronounced bathochromic (red) shift in the absorption spectrum from ~320 nm to ~350 nm (in neutral form) or ~370 nm (in the ionized phenolate form)[6][8].

Electronic transition and ROS-mediated oxidation pathway of coumarin-6-yl boronic acid.

pH Dependence and Solvatochromism

6-hydroxycoumarin exhibits a ground-state

Quantitative Data

The following tables summarize the photophysical and kinetic parameters critical for experimental design.

Table 1: Photophysical Properties of C6BA and its Oxidation Product

| Compound | State / Condition | Absorption Maximum ( | Extinction Coefficient ( | Isosbestic Point |

| Coumarin-6-yl Boronic Acid | Neutral (pH 7.4) | ~320 nm | ~1.5 × 10⁴ M⁻¹ cm⁻¹ | ~335 nm |

| 6-Hydroxycoumarin | Neutral (pH < 8) | ~350 nm | ~1.8 × 10⁴ M⁻¹ cm⁻¹ | N/A |

| 6-Hydroxycoumarin | Anionic (pH > 9) | ~370 nm | ~2.1 × 10⁴ M⁻¹ cm⁻¹ | N/A |

Note: Extinction coefficients (

Table 2: Kinetic Parameters for ROS-Mediated Oxidation

| Oxidant | Rate-Limiting Step | Relative Reactivity ( | Spectral Shift ( |

| Hydrogen Peroxide ( | B-to-O Migration | Moderate | +30 nm (320 → 350 nm) |

| Peroxynitrite ( | B-to-O Migration | Fast (High Nucleophilicity) | +30 nm (320 → 350 nm) |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: UV-Vis Spectral Acquisition & pH Speciation

Causality & Validation: Boronic acids and hydroxycoumarins exist in pH-dependent equilibria. By executing a pH titration and identifying an isosbestic point, the researcher validates that the spectral shifts are due to a clean two-state transition (e.g., neutral to anionic) without off-target degradation[4][6].

-

Stock Preparation: Dissolve C6BA in anhydrous DMSO to a concentration of 10 mM.

-

Buffer Preparation: Prepare a series of 0.1 M phosphate buffers ranging from pH 5.0 to 11.0.

-

Sample Dilution: Dilute the stock solution into the buffers to a final concentration of 10 µM (ensure final DMSO concentration is

1% to prevent solvent-induced spectral artifacts). -

Spectral Acquisition: Record the UV-Vis absorption spectra from 250 nm to 450 nm using a dual-beam spectrophotometer.

-

Validation Check: Overlay the spectra. The presence of a sharp isosbestic point (typically around 335 nm) confirms a clean transition between the

boronic acid and the

Protocol 2: Kinetic Assay for ROS-Mediated Oxidation

Causality & Validation: Tracking the reaction at both the reactant's

-

Equilibration: Place 2.0 mL of 10 µM C6BA in 0.1 M phosphate buffer (pH 7.4) into a quartz cuvette. Equilibrate to 37°C.

-

Baseline: Record the baseline absorbance at 320 nm, 335 nm (isosbestic), and 350 nm.

-

Oxidant Injection: Inject a bolus of

or -

Kinetic Monitoring: Monitor the absorbance continuously at the three specified wavelengths for 30 minutes.

-

Data Analysis: Calculate the pseudo-first-order rate constant (

) by fitting the exponential decay of the 320 nm trace or the exponential growth of the 350 nm trace. The absorbance at 335 nm must remain constant; deviation indicates intermediate accumulation or probe degradation.

Step-by-step experimental workflow for UV-Vis spectral acquisition and kinetic monitoring.

References

-

Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. Molecules / National Institutes of Health (NIH). Available at:[Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

-

Multiphoton fluorescence lifetime imaging microscopy (FLIM) and super-resolution fluorescence imaging with a supramolecular biopolymer for the controlled tagging of polysaccharides. RSC Publishing. Available at:[Link]

-

Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry / Canadian Science Publishing. Available at:[Link]

-

The electronic absorption spectra of some coumarins. A molecular orbital treatment. Semantic Scholar / Canadian Journal of Chemistry. Available at:[Link]

-

Structural, vibrational and electronic spectroscopic study of 6-hydroxycoumarin using experimental and theoretical methods. PubMed / NIH. Available at:[Link]

-

The Effects of pH on the Fluorescence of 6-Hydroxy Coumarin. Calvin Digital Commons. Available at: [Link]

Sources

- 2. kuls-ir.kuvempu.ac.in [kuls-ir.kuvempu.ac.in]

- 3. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Multiphoton fluorescence lifetime imaging microscopy (FLIM) and super-resolution fluorescence imaging with a supramolecular biopolymer for the control ... - Nanoscale (RSC Publishing) DOI:10.1039/C8NR10344E [pubs.rsc.org]

- 8. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 9. scispace.com [scispace.com]

Navigating the Stability of (4-Methyl-2-oxochromen-6-yl)boronic acid: A Technical Guide for Drug Development Professionals

Executive Summary

(4-Methyl-2-oxochromen-6-yl)boronic acid is a bifunctional molecule integrating the fluorescent coumarin scaffold with the versatile boronic acid moiety. This unique combination makes it a compound of significant interest in drug discovery, chemical biology, and materials science. However, the inherent reactivity of the boronic acid group presents challenges to its long-term stability under ambient conditions. This guide provides an in-depth technical overview of the factors governing the stability of this compound, outlines robust experimental protocols for its assessment, and offers field-proven recommendations for its handling and storage to ensure its integrity and performance in research and development applications.

The Dichotomy of Boronic Acid: Utility vs. Instability

Boronic acids are prized in medicinal chemistry for their ability to form reversible covalent bonds with diols, a feature exploited in sensors and drugs like the proteasome inhibitor Bortezomib.[1] They are also crucial intermediates in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1]

However, the very properties that make boronic acids useful also render them susceptible to degradation. The boron atom possesses a vacant p-orbital, making it a Lewis acid that is prone to nucleophilic attack.[2] This reactivity is the root of its primary stability challenges. For a molecule like (4-Methyl-2-oxochromen-6-yl)boronic acid, maintaining the integrity of the C-B bond is paramount for its intended function. Degradation not only reduces the active concentration but can also introduce impurities that may confound experimental results or pose safety risks.

Principal Degradation Pathways under Ambient Conditions

Understanding the potential chemical transformations is the first step toward mitigating them. For arylboronic acids, including the topic compound, two degradation pathways are of primary concern under ambient conditions.

Dehydration to Boroxine Anhydrides

The most common transformation for boronic acids, especially in the solid state or in non-aqueous solvents, is the intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine.[1][3][4][5] This is a reversible equilibrium reaction driven by the removal of water.[3][6]

-

Causality: The reaction is an entropically driven process, favored by the release of three water molecules for every boroxine ring formed.[3][7] While often considered a degradation product, boroxines can sometimes be used directly in reactions like the Suzuki coupling, as they readily hydrolyze back to the monomeric boronic acid in the presence of water.[5] However, the presence of an equilibrium mixture of monomer and trimer complicates accurate quantification and dosing.

Oxidative and Hydrolytic C-B Bond Cleavage (Deboronation)

A more destructive and irreversible degradation pathway is the cleavage of the carbon-boron bond, known as deboronation.

-

Oxidative Deboronation: This is a significant concern, particularly in solution. Reactive oxygen species (ROS) can attack the electron-deficient boron atom, leading to the formation of an unstable intermediate that rearranges to cleave the C-B bond, ultimately yielding the corresponding phenol (4-methyl-6-hydroxycoumarin) and boric acid.[8][9][10] This process can be accelerated by trace metal impurities.[11][12]

-

Protodeboronation: This involves the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom to yield 4-methylcoumarin.[9][13] This pathway is often slower than oxidation for many arylboronic acids but can be significant in aqueous solutions, with the rate being highly dependent on pH.[13]

A Framework for Stability Assessment

To rigorously characterize the stability of (4-Methyl-2-oxochromen-6-yl)boronic acid, a systematic approach is required, guided by principles outlined in the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A).[14][15][16][17] This involves a combination of long-term studies and forced degradation (stress testing).

Experimental Workflow for Stability Testing

The overall process involves exposing the compound to controlled environmental conditions and monitoring its purity and the emergence of degradation products over time using a validated, stability-indicating analytical method.

Protocol: Stability-Indicating HPLC-UV Method

The cornerstone of any stability study is a robust analytical method capable of separating the parent compound from its potential degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice.[18]

Objective: To quantify the purity of (4-Methyl-2-oxochromen-6-yl)boronic acid and separate it from key potential degradants like 4-methyl-6-hydroxycoumarin and its boroxine trimer.

Methodology:

-

Instrumentation: An HPLC or UPLC system equipped with a photodiode array (PDA) detector.[18][19]

-

Column: A C18 reversed-phase column (e.g., Waters XSelect Premier, 2.5 µm, 4.6 x 100 mm). The use of modern columns with technology to reduce metal interactions is recommended to prevent peak tailing of the boronic acid group.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Rationale: A low pH suppresses the ionization of residual silanols on the column, minimizing secondary interactions and improving peak shape for the boronic acid.[18]

-

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes.

-

Rationale: A gradient is necessary to elute both the relatively polar boronic acid and potential less-polar degradants within a reasonable timeframe.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of the coumarin chromophore (approx. 320 nm) for optimal sensitivity.

-

Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile:Water to a concentration of 0.5 mg/mL. Prepare samples fresh before analysis to minimize degradation in the dissolution solvent.[18]

Validation: This method must be validated to be "stability-indicating." This is achieved through forced degradation studies, where the compound is stressed with acid, base, peroxide, heat, and light to intentionally generate degradants.[18][20] The method is considered validated if all degradant peaks are successfully resolved from the main compound peak.

Data Summary: Expected Stability Profile

The following table summarizes the expected stability data based on the known chemistry of arylboronic acids. Actual results would be populated from the experimental protocol described above.

| Storage Condition | Timepoint | Expected Purity (%) | Key Degradant Observed |

| -20°C (Solid) | 12 Months | >98% | None significant |

| 2-8°C (Solid) | 12 Months | >97% | Trace Boroxine |

| 25°C / 60% RH (Solid) | 6 Months | 90-95% | Boroxine, trace phenol |

| 40°C / 75% RH (Solid) | 3 Months | <90% | Boroxine, phenol |

| Aqueous Solution (pH 7) | 24 Hours | <95% | Phenol (Oxidative) |

| Photostability (Solid) | ICH Q1B | ~95% | Phenol |

Recommendations for Handling and Storage

To preserve the integrity of (4-Methyl-2-oxochromen-6-yl)boronic acid, strict adherence to proper handling and storage protocols is essential.

5.1 Storage:

-

Long-Term: For maximum shelf-life, store the solid material at -20°C .[21]

-

Short-Term: Storage at 2-8°C is acceptable for routine use.

-

Container: Always store in tightly sealed, airtight containers, preferably made of amber glass or high-density polyethylene (HDPE), to protect from moisture and light.[22] The original supplier container is ideal.

-

Inert Atmosphere: For critical applications, storing under an inert atmosphere (e.g., argon or nitrogen) will provide the best protection against both moisture-driven boroxine formation and oxidation.

5.2 Handling:

-

Environment: Handle the solid in a dry, well-ventilated area. A glovebox with a dry atmosphere is optimal but not always practical. Minimize time exposed to ambient air.[22][23]

-

Solutions: Prepare solutions fresh for each use. Aqueous buffers, especially at neutral or basic pH, will accelerate degradation. If an aqueous stock solution is necessary, prepare it cold, use it immediately, and discard any remainder.

-

Incompatibilities: Avoid storing near strong oxidizing agents, strong bases, and excessive moisture.[24][25][26]

Conclusion

(4-Methyl-2-oxochromen-6-yl)boronic acid is a valuable research tool whose utility is directly tied to its chemical stability. The primary routes of degradation under ambient conditions are reversible dehydration to the boroxine trimer and irreversible oxidative or hydrolytic deboronation. By understanding these pathways, implementing rigorous analytical monitoring via a stability-indicating HPLC method, and adhering to strict storage and handling protocols—namely, storage at low temperatures in a dry, inert environment—researchers can ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes.

References

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences, 89, 758-765.

- Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). SlideShare.

- ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). GMP-Verlag.

- How to Store Boric Acid. (2025, July 15). Lab Alley.

- Quality Guidelines. (n.d.). ICH.

- A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14). BioBoston Consulting.

- ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. (n.d.). ResearchGate.

- Boronic Acid Warehouse Storage: Solutions & Supply Options. (n.d.). Cubework.

- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025, August 5). Onlinelibrary.wiley.com.

- Boroxine formation reaction mechanism as calculated by DFT. (n.d.). ResearchGate.

- Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. HETEROCYCLES, 57(5), 787-790.

- Boronic acid. (n.d.). Wikipedia.

- Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Organic Chemistry, 75(4), 1423–1431.

- Gale, Z., et al. (2014). Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum. Chemical Communications, 50(56), 7547-7550.

- Graham, B. J., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.

- Analytical techniques for monitoring the degradation of benzylboronic acid. (n.d.). Benchchem.

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). Accounts of Chemical Research.

- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2010, August 23). MDPI.

- Borate handling and storage. (n.d.). U.S. Borax.

- Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 2). PNAS.

- Cu(II)–vitamin C-complex catalyzed photo-induced homocoupling reaction of aryl boronic acid in base-free and visible light conditions. (2022, February 8). RSC Publishing.

- Boronic Acids & Derivatives. (n.d.). Sigma-Aldrich.

- Chemical Storage Safety: Acids, Bases & Solvents Best Practices. (2025, April 29). Lab Manager.

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters.

- Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3). Lab Pro Inc.

- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). Thesis Repository of University of Twente.

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods.

- (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid. (n.d.). Sigma-Aldrich.

- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH.

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids & Derivatives [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 10. pnas.org [pnas.org]

- 11. mdpi.com [mdpi.com]

- 12. Cu( ii )–vitamin C-complex catalyzed photo-induced homocoupling reaction of aryl boronic acid in base-free and visible light conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07252H [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 15. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 16. ICH Official web site : ICH [ich.org]

- 17. biobostonconsulting.com [biobostonconsulting.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid | 1351413-50-7 [sigmaaldrich.com]

- 22. cubework.com [cubework.com]

- 23. borax.com [borax.com]

- 24. laballey.com [laballey.com]

- 25. alliancechemical.com [alliancechemical.com]

- 26. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]

Technical Guide: Acidity and pKa of (4-Methyl-2-oxochromen-6-yl)boronic Acid

The following is an in-depth technical guide on the acidity and pKa values of (4-Methyl-2-oxochromen-6-yl)boronic acid, designed for researchers and drug development professionals.

Executive Summary

(4-Methyl-2-oxochromen-6-yl)boronic acid (also known as 6-borono-4-methylcoumarin ) is a bifunctional molecular scaffold combining the fluorescent properties of the coumarin core with the Lewis acidity of a boronic acid group. It serves as a critical intermediate in the synthesis of fluorescent probes for reactive oxygen species (ROS), particularly peroxynitrite, and as a carbohydrate sensor via reversible boronate ester formation.[1]

This guide provides a comprehensive analysis of its acid-dissociation constants (pKa), the structural factors influencing its acidity, and validated protocols for experimental determination.

Chemical Identity & Structural Analysis[2][3][4]

| Property | Detail |

| IUPAC Name | (4-Methyl-2-oxochromen-6-yl)boronic acid |

| Common Name | 6-Borono-4-methylcoumarin |

| Molecular Formula | C₁₀H₉BO₄ |

| Molecular Weight | 203.99 g/mol |

| Core Scaffold | Coumarin (2H-chromen-2-one) |

| Functional Groups | Boronic acid (-B(OH)₂), Lactone (cyclic ester) |

Structural Influence on Acidity

The acidity of arylboronic acids is governed by the electron density at the boron atom.

-

The Coumarin Core: The coumarin ring system is electron-withdrawing relative to a benzene ring due to the presence of the lactone carbonyl group. This electron withdrawal decreases electron density at the boron center, increasing its Lewis acidity (lowering the pKa) compared to phenylboronic acid.[1]

-

The 4-Methyl Group: The methyl group at position 4 exerts a weak electron-donating effect via hyperconjugation. While this slightly opposes the withdrawing nature of the ring, the overall character of the scaffold remains electron-deficient relative to phenylboronic acid.

-

Position 6: The boronic acid is located at position 6, which is meta to the ring oxygen and para to the bridgehead carbon C4a. This positioning allows for specific electronic communication with the lactone carbonyl, further modulating the pKa.

pKa Values and Acidity Mechanisms[10][11]

The Lewis Acid Mechanism

Unlike Brønsted acids (which donate a proton), boronic acids function primarily as Lewis acids in aqueous media.[1] The ionization event is the addition of a hydroxide ion to the trigonal planar boron atom to form a tetrahedral boronate anion.

Equilibrium Equation:

Quantitative pKa Data

While specific experimental values for the 6-isomer are rare in broad databases, they can be derived with high confidence from structural analogues and Hammett equation principles.

| Compound | pKa (Aqueous) | Structural Note |

| Phenylboronic Acid (Reference) | 8.81 | Unsubstituted standard.[1] |

| (4-Methyl-2-oxochromen-6-yl)boronic acid | 7.9 – 8.3 (Est.) | Lower pKa due to electron-withdrawing coumarin core. |

| Benzoxaborole | 7.2 – 7.4 | Cyclic ester strain increases acidity. |

| 4-Carboxyphenylboronic acid | 8.4 | Electron-withdrawing -COOH group lowers pKa. |

Interpretation: The coumarin moiety acts similarly to a mild electron-withdrawing substituent (like a halide or a carbonyl), shifting the pKa downward from the phenylboronic baseline of 8.8 to the range of 7.9–8.3 . This increased acidity makes the compound more reactive toward diols at physiological pH (7.[1]4) compared to simple phenylboronic acids.[1][2]

Visualization of Ionization Equilibrium

The following diagram illustrates the transition from the neutral, fluorescent-quenched trigonal form to the anionic, tetrahedral form.

Figure 1: Ionization pathway of (4-Methyl-2-oxochromen-6-yl)boronic acid from neutral Lewis acid to anionic boronate.[1]

Experimental Determination Protocols

To determine the precise pKa of this specific derivative in your own matrix, the following protocols are recommended.

Method A: Spectrophotometric Titration (Recommended)

This method leverages the intrinsic fluorescence/absorbance of the coumarin core, which changes upon ionization of the boronic acid group.[1] This is more sensitive than potentiometry for low-solubility compounds.

Reagents:

-

Buffer series: Citrate-Phosphate (pH 3–7), Tris-HCl (pH 7–9), Carbonate (pH 9–11).[1]

-

Stock solution: 1 mM (4-Methyl-2-oxochromen-6-yl)boronic acid in DMSO.

Protocol:

-

Preparation: Dilute the stock solution to 10 µM in each buffer (maintaining <1% DMSO to avoid solvent effects).

-

Scanning: Record UV-Vis absorption spectra (250–450 nm) for each pH point.

-

Isosbestic Point Check: Verify the presence of isosbestic points, indicating a clean two-state equilibrium.

-

Data Analysis: Plot absorbance at

(typically ~320 nm for neutral, shifting red/blue for anion) vs. pH.[1] -

Calculation: Fit the data to the Henderson-Hasselbalch equation:

[1]

Method B: Potentiometric Titration (with Mannitol Enhancement)

Direct titration can be difficult due to the high pKa.[1] The "Mannitol Shift" method is a self-validating check.

Protocol:

-

Direct Titration: Titrate 5 mM boronic acid solution with 0.1 M NaOH under

atmosphere. -

Mannitol Addition: Repeat titration in the presence of 0.1 M D-mannitol.

-

Result: Mannitol forms a cyclic ester, drastically lowering the apparent pKa (often by 2-3 units). If the pKa does not drop, the boron group is inactive or degraded.

-

Calculation: The "true" pKa is derived from the direct titration curve, using the mannitol curve only as a confirmation of boronic acid integrity.

Applications & Implications in Drug Design[10][12][13]

Peroxynitrite Sensing (ROS Probe)

The boronic acid group effectively quenches the fluorescence of the coumarin core via Photoinduced Electron Transfer (PET).[1]

-

Mechanism: Reaction with peroxynitrite (

) oxidatively hydrolyzes the boronic acid to a phenol (hydroxyl group).[1] -

Result: The product, 6-hydroxy-4-methylcoumarin , is highly fluorescent.

-

pKa Relevance: The reaction rate is pH-dependent. The boronate anion (formed at pH > pKa) is more electron-rich and typically reacts faster with electrophilic oxidants.[1]

Carbohydrate Binding (Sugar Gatekeeper)

(4-Methyl-2-oxochromen-6-yl)boronic acid binds reversibly to 1,2- and 1,3-diols (e.g., glucose, ribose).

-

pKa Shift: Upon ester formation with a diol, the acidity of the boron center increases (pKa drops).[1][3]

-

Implication: At physiological pH (7.4), the ester is more likely to be anionic than the free acid.[1] This charge generation can be used to modulate solubility or cell permeability of coumarin-based prodrugs.

Figure 2: Primary application pathways: Irreversible oxidation for sensing vs. reversible esterification for binding.[1]

References

-

Yan, J., et al. (2005).[1] Fluorescence Mechanism of Coumarin-Based Sensors. Journal of Organic Chemistry.

-

Springsteen, G., & Wang, B. (2002).[1] A Detailed Examination of Boronic Acid-Diol Complexation. Tetrahedron.

-

Trippier, P. C., & McGuigan, C. (2010).[1] Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm.

-

Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers. Chemical Reviews.

-

Hansen, J. H., et al. (2019).[1] Hammett Correlations in Boronic Acid Catalysis. ACS Catalysis.

Sources

Methodological & Application

High-Efficiency Suzuki-Miyaura Cross-Coupling of (4-Methyl-2-oxochromen-6-yl)boronic Acid

Application Note & Protocol Guide | Version 2.1

Executive Summary

Target Reagent: (4-Methyl-2-oxochromen-6-yl)boronic acid CAS: 192822-13-2 (Analogous) Core Scaffold: 4-Methylcoumarin (4-Methyl-2H-chromen-2-one)

This application note details the optimized protocol for utilizing (4-Methyl-2-oxochromen-6-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The coumarin moiety is a privileged scaffold in medicinal chemistry, widely recognized for its anticoagulant, anticancer, and anti-HIV properties, as well as its utility as a fluorescent probe [1, 2].

The 6-position boronic acid variant allows for the direct introduction of the fluorescent 4-methylcoumarin core into aryl and heteroaryl halides. However, the presence of the base-sensitive lactone ring requires specific protocol modifications to prevent hydrolytic ring-opening during the basic coupling step. This guide provides a validated Method A (Aqueous/Organic) and Method B (Anhydrous) to maximize yield and structural integrity.

Mechanistic Insight & Chemical Logic

The Challenge: Lactone Stability

The primary failure mode in coupling coumarin derivatives is the hydrolysis of the lactone ring (cyclic ester) under harsh basic conditions, particularly when using strong hydroxide bases (NaOH, KOH) at elevated temperatures. This protocol prioritizes carbonate bases (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) , which maintain sufficient basicity for the transmetallation step without rapidly degrading the coumarin core [3].

Catalytic Cycle

The reaction follows the standard Pd(0)/Pd(II) cycle. The 4-methyl group on the coumarin ring provides steric bulk that may slightly retard transmetallation compared to simple phenylboronic acids, necessitating efficient phosphine ligands or higher temperatures.

Figure 1: Catalytic cycle emphasizing the entry point of the Coumarin Boronic Acid during Transmetallation.

Experimental Protocols

Reagent Preparation

-

Boronic Acid: Store (4-Methyl-2-oxochromen-6-yl)boronic acid at 2-8°C. Ensure it is a dry, off-white powder.

-

Solvents: Solvents must be degassed (sparged with Nitrogen/Argon for 15 mins) to prevent homocoupling of the boronic acid or oxidation of the catalyst [4].

Method A: Standard Conditions (Robust)

Best for: Aryl bromides/iodides and stable heteroaryl halides.

Reagents:

-

(4-Methyl-2-oxochromen-6-yl)boronic acid (1.2 equiv)

-

Aryl Halide (1.0 equiv)[1]

-

Catalyst: Pd(PPh₃)₄ (5 mol%)[2]

-

Base: K₂CO₃ (2.0 equiv)[2]

-

Solvent: 1,4-Dioxane / Water (9:1 v/v)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 245 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

-

Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3).[2]

-

Solvent Addition: Inject degassed 1,4-Dioxane (4.5 mL) and degassed Water (0.5 mL) containing dissolved K₂CO₃ (2.0 mmol, 276 mg).

-

Note: Pre-dissolving the base in the water fraction ensures homogeneity.

-

-

Reaction: Heat the block/oil bath to 90°C . Stir vigorously for 4–12 hours.

-

Monitoring: Check TLC (UV 254/365 nm). The product is highly fluorescent (blue/purple emission).

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL). Wash with Water (2 x 10 mL) and Brine (10 mL). Dry organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/Ethyl Acetate gradient).

Method B: Anhydrous Conditions (Sensitive Substrates)

Best for: Substrates containing esters, labile protecting groups, or if lactone hydrolysis is observed in Method A.

Reagents:

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

-

Base: Cs₂CO₃ (3.0 equiv, anhydrous powder)

-

Solvent: Toluene / Ethanol (4:1 v/v)

Step-by-Step Procedure:

-

Setup: In a glovebox or under Nitrogen flow, combine Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), Cs₂CO₃ (3.0 mmol, 978 mg), and Pd(dppf)Cl₂ (0.03 mmol) in a dry pressure tube.

-

Solvent: Add anhydrous Toluene (4 mL) and Ethanol (1 mL).

-

Reaction: Seal the tube. Heat to 100°C for 12–24 hours.

-

Workup: Filter the hot mixture through a Celite pad (eluting with EtOAc) to remove inorganic salts. Concentrate the filtrate and purify.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 6-aryl-4-methylcoumarins.[2]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst deactivation or steric hindrance. | Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Increase temp to 110°C (use pressure vial). |

| Lactone Ring Opening | Base is too strong or aqueous media too aggressive. | Switch to Method B (Anhydrous Cs₂CO₃). Avoid NaOH/KOH completely. |

| Homocoupling (Biaryl) | Oxygen presence in solvent. | Degas solvents more thoroughly (freeze-pump-thaw or sparging >20 min). |

| Protodeboronation | Instability of boronic acid C-B bond. | Use a slight excess of boronic acid (1.5 equiv).[2] Add surfactant (TPGS-750-M) to stabilize [5]. |

| Product Streaking (TLC) | Acidic phenol formation (hydrolysis). | Add 1% Acetic Acid to the TLC eluent to sharpen spots. |

References

-

Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega. (2021). Link

-

Synthesis of arylated coumarins by Suzuki–Miyaura cross-coupling Reactions and anti-HIV activity. ResearchGate. (2010). Link

-

Application Notes and Protocols for Suzuki Coupling Reactions. BenchChem. (2025).[2] Link

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Link

Sources

Synthesis of Fluorescent Probes using 4-Methylcoumarin-6-Boronic Acid

Introduction: The Modular Coumarin Scaffold

In the landscape of fluorescent probe development, the coumarin core remains a dominant fluorophore due to its high quantum yield, photostability, and ease of modification. While 7-substituted coumarins (e.g., umbelliferone) are ubiquitous, the 6-position offers a unique vector for extending conjugation and tuning intramolecular charge transfer (ICT) without disrupting the lactone functionality.

4-Methylcoumarin-6-boronic acid (and its pinacol ester) represents a high-value "chemical handle." It serves two distinct, critical roles in probe synthesis:

-

A Reactive Scaffold: It acts as the nucleophilic partner in Suzuki-Miyaura cross-couplings, allowing the attachment of electron-rich or electron-poor aryl groups to create "push-pull" dyes with red-shifted emission.

-

A Recognition Moiety: The boronic acid group itself is a specific receptor for Reactive Oxygen Species (ROS), particularly Peroxynitrite (ONOO⁻) and Hydrogen Peroxide (H₂O₂) , converting to a hydroxyl group upon oxidation.

This guide details the synthesis of the core boronic acid reagent and its application in constructing a biaryl fluorescent probe.

Strategic Design & Mechanism

The Suzuki-Miyaura Advantage

Synthesizing probes directly from coumarin precursors often requires harsh conditions (e.g., Pechmann condensation). Using 4-methylcoumarin-6-boronic acid allows for late-stage functionalization. By coupling it with an aryl halide, researchers can rapidly generate a library of probes with varying optical properties.

Mechanism of Action (ROS Sensing)

When used directly as a probe, the boronic acid group acts as an electron-withdrawing group (EWG) that quenches or blue-shifts the coumarin fluorescence. Upon exposure to H₂O₂ or ONOO⁻, the C-B bond is oxidatively cleaved to a C-O bond (phenol). The resulting 6-hydroxy-4-methylcoumarin exhibits a distinct fluorescence enhancement (Turn-On) or spectral shift due to the electron-donating capability of the hydroxyl group.

Figure 1: Divergent synthetic pathways for 4-methylcoumarin-6-boronic acid: Scaffold construction (Path A) vs. Direct Sensing (Path B).

Protocol A: Synthesis of the Core Reagent

Target:4-Methylcoumarin-6-boronic acid pinacol ester Note: The pinacol ester is preferred over the free acid for stability and solubility in organic synthesis.

Materials

-

Precursor: 6-Bromo-4-methylcoumarin (CAS: 27620-30-2)

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Base: Potassium Acetate (KOAc)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology

-

Setup: Flame-dry a 50 mL Schlenk flask and purge with Nitrogen (N₂) or Argon.

-

Loading: Add 6-bromo-4-methylcoumarin (1.0 eq, 2.0 mmol), B₂pin₂ (1.2 eq, 2.4 mmol), and KOAc (3.0 eq, 6.0 mmol) to the flask.

-

Solvation: Add anhydrous 1,4-dioxane (10 mL). Degas the solution by bubbling N₂ for 15 minutes.

-

Catalysis: Quickly add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Seal the flask immediately.

-

Reaction: Heat the mixture to 90°C with vigorous stirring for 12–16 hours. The reaction color typically changes from orange/red to dark black/brown.

-

Work-up:

-

Cool to room temperature.

-

Filter through a pad of Celite to remove palladium residues. Wash the pad with Ethyl Acetate (EtOAc).

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify via Flash Column Chromatography (SiO₂).

-

Eluent: Hexane:EtOAc (gradient from 9:1 to 4:1).

-

Product: White to off-white solid.

-

Yield Expectation: 70–85%.

-

Protocol B: Synthesis of a Biaryl Fluorescent Probe (Suzuki Coupling)

Target:6-(4-Dimethylaminophenyl)-4-methylcoumarin Application: This probe serves as an intramolecular charge transfer (ICT) dye, sensitive to solvent polarity (solvatochromic) and viscosity.

Materials

-

Reagent: 4-Methylcoumarin-6-boronic acid pinacol ester (from Protocol A)

-

Coupling Partner: 4-Iodo-N,N-dimethylaniline (1.0 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Base: Sodium Carbonate (Na₂CO₃), 2M aqueous solution.

-

Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Methodology

-

Preparation: In a microwave vial or round-bottom flask, combine the coumarin boronate ester (1.0 eq, 0.5 mmol) and 4-iodo-N,N-dimethylaniline (1.0 eq, 0.5 mmol).

-

Solvent System: Add Toluene (4 mL) and Ethanol (1 mL). Add 2M Na₂CO₃ (0.5 mL).

-

Degassing: This step is critical for quantum yield. Freeze-pump-thaw (3 cycles) or vigorous N₂ bubbling for 20 mins.

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq).

-

Reflux:

-

Conventional: Reflux at 100°C for 12 hours under N₂ atmosphere.

-

Microwave (Recommended): 110°C for 45 minutes.

-

-

Extraction: Dilute with water, extract 3x with Dichloromethane (DCM). Wash combined organics with brine, dry over Na₂SO₄.

-

Purification: Column chromatography (DCM/Hexane gradient).

-

Validation: The product should exhibit strong fluorescence (often yellow/green) compared to the blue starting material.

Characterization Data Table (Expected)

| Property | 6-Bromo-4-methylcoumarin | 4-Methylcoumarin-6-boronic acid (Pin) | Biaryl Probe (Product) |

| Appearance | White crystalline solid | Off-white solid | Yellow solid |

| ¹H NMR (Key Signal) | Aromatic d/dd (7.4-7.8 ppm) | Methyl protons of Pinacol (~1.3 ppm, s, 12H) | New aromatic AA'BB' system (dimethylaniline) |

| Fluorescence (λem) | ~410 nm (Weak/Blue) | ~400 nm (Weak) | ~480–520 nm (Strong/Green) |

| Solubility | DMSO, DCM | DMSO, DCM, MeOH | DMSO, DCM, Acetone |

Protocol C: Application as a Peroxynitrite (ONOO⁻) Sensor

Direct usage of the boronic acid/ester as a probe.

-

Stock Solution: Prepare a 10 mM stock of 4-methylcoumarin-6-boronic acid pinacol ester in DMSO.

-

Assay Buffer: PBS (10 mM, pH 7.4).

-

Procedure:

-

Dilute stock to 10 µM in PBS.

-

Measure Fluorescence Emission (Ex: 360 nm).

-

Add ONOO⁻ donor (e.g., SIN-1 or chemically synthesized ONOO⁻).

-

Incubate for 15 minutes at 37°C.

-

Measure Emission again.[1]

-

-

Result: Expect a significant increase in intensity at ~460 nm (characteristic of 6-hydroxy-4-methylcoumarin).

Troubleshooting & Expert Tips

"The Black Box" of Palladium Chemistry

-

Problem: Low yield in Suzuki coupling; formation of homocoupled byproducts.

-

Cause: Incomplete degassing allows Oxygen to oxidize the Pd catalyst or promote homocoupling of the boronic acid.

-